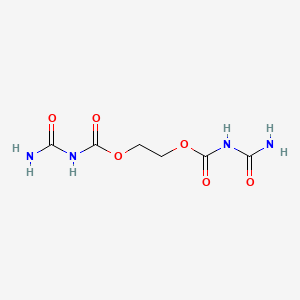
Ethane-1,2-diyl bis(carbamoylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diyl bis(carbamoylcarbamate) is a chemical compound with the molecular formula C₆H₁₀N₄O₆. It is also known by its IUPAC name, 1,2-ethanediyl bis(carbamoylcarbamate). This compound is characterized by its unique structure, which includes two carbamoylcarbamate groups attached to an ethane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(carbamoylcarbamate) typically involves the reaction of ethane-1,2-diol with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ethane-1,2-diol+2Carbamoyl chloride→Ethane-1,2-diyl bis(carbamoylcarbamate)+2HCl
Industrial Production Methods
In an industrial setting, the production of ethane-1,2-diyl bis(carbamoylcarbamate) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diyl bis(carbamoylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethane-1,2-diol and carbamic acid.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding oxidized products.
Substitution: The carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ethane-1,2-diol and carbamic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamoylcarbamate derivatives.
Scientific Research Applications
Ethane-1,2-diyl bis(carbamoylcarbamate) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethane-1,2-diyl bis(carbamoylcarbamate) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethane-1,2-diyl bis(carbamoylcarbamate) can be compared with other similar compounds, such as:
Ethane-1,2-diyl bis(oxy)diisophthalic acid: Similar in structure but with different functional groups.
Ethane-1,2-diyl bis(hexadecylcarbamate): Contains longer alkyl chains, leading to different properties and applications.
The uniqueness of ethane-1,2-diyl bis(carbamoylcarbamate) lies in its specific functional groups and the resulting chemical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
88795-45-3 |
|---|---|
Molecular Formula |
C6H10N4O6 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-(carbamoylcarbamoyloxy)ethyl N-carbamoylcarbamate |
InChI |
InChI=1S/C6H10N4O6/c7-3(11)9-5(13)15-1-2-16-6(14)10-4(8)12/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14) |
InChI Key |
RXJORXRSKQNLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)NC(=O)N)OC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


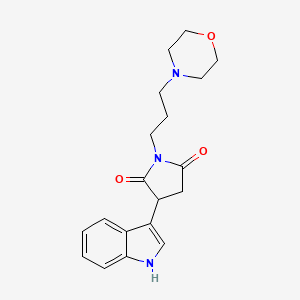
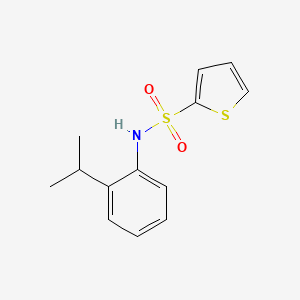
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
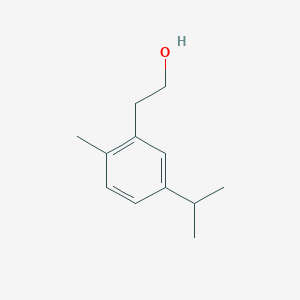
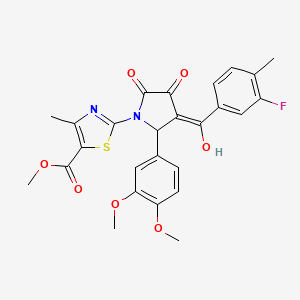
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)

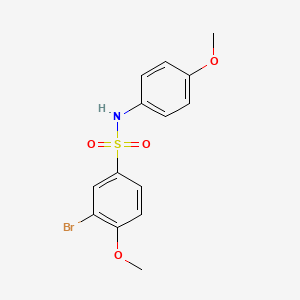

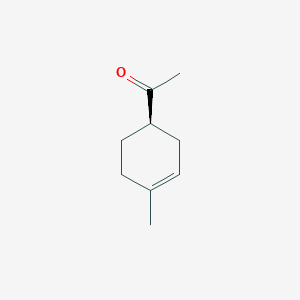
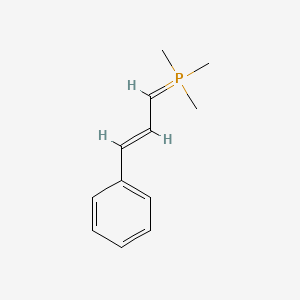
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
